2-(benzylsulfanyl)-9,10-dimethoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one
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Overview
Description
2-(BENZYLSULFANYL)-9,10-DIMETHOXY-4H,6H,7H-PYRIMIDO[4,3-A]ISOQUINOLIN-4-ONE is a complex heterocyclic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are often found in natural alkaloids. This particular compound features a unique structure with a benzylsulfanyl group and dimethoxy substituents, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(BENZYLSULFANYL)-9,10-DIMETHOXY-4H,6H,7H-PYRIMIDO[4,3-A]ISOQUINOLIN-4-ONE typically involves multi-step reactions. One common method includes the cyclization of 2-alkynylbenzaldehyde hydrazone with dimethyl acetylenedicarboxylate (DMAD) in the presence of iodine as a catalyst . This reaction proceeds through the formation of an iodinated azo-ylide dipole, followed by [3+2]-cycloaddition .
Industrial Production Methods
Industrial production of this compound may involve the use of metal catalysts such as palladium or copper to facilitate the cyclization and coupling reactions . These methods are designed to be efficient and scalable, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(BENZYLSULFANYL)-9,10-DIMETHOXY-4H,6H,7H-PYRIMIDO[4,3-A]ISOQUINOLIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions include oxidized derivatives, reduced isoquinolines, and substituted isoquinolines with various functional groups.
Scientific Research Applications
2-(BENZYLSULFANYL)-9,10-DIMETHOXY-4H,6H,7H-PYRIMIDO[4,3-A]ISOQUINOLIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic effects, including antibacterial and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(BENZYLSULFANYL)-9,10-DIMETHOXY-4H,6H,7H-PYRIMIDO[4,3-A]ISOQUINOLIN-4-ONE involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Known for its neuroprotective and anticancer properties.
Benzimidazo[2,1-a]isoquinolin-6(5H)-one: Exhibits antibacterial and anticancer activities.
Spiro[imidazole-4,3’-thiochroman]ones: Known for their biological activity, including antibacterial and antiepileptic properties.
Uniqueness
2-(BENZYLSULFANYL)-9,10-DIMETHOXY-4H,6H,7H-PYRIMIDO[4,3-A]ISOQUINOLIN-4-ONE stands out due to its unique combination of a benzylsulfanyl group and dimethoxy substituents, which contribute to its distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C21H20N2O3S |
---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
2-benzylsulfanyl-9,10-dimethoxy-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one |
InChI |
InChI=1S/C21H20N2O3S/c1-25-18-10-15-8-9-23-17(16(15)11-19(18)26-2)12-20(22-21(23)24)27-13-14-6-4-3-5-7-14/h3-7,10-12H,8-9,13H2,1-2H3 |
InChI Key |
KREQJLHDFGOUID-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCN3C2=CC(=NC3=O)SCC4=CC=CC=C4)OC |
Origin of Product |
United States |
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